molecular formula C10H11BrO B3130104 2-Bromo-1-ethoxy-4-vinylbenzene CAS No. 34039-31-1

2-Bromo-1-ethoxy-4-vinylbenzene

Cat. No.: B3130104
CAS No.: 34039-31-1
M. Wt: 227.1 g/mol
InChI Key: VLCMTPLSDIKYKR-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-vinylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom, an ethoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-vinylbenzene can be achieved through several methods. One common approach involves the bromination of 1-ethoxy-4-vinylbenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Another method involves the use of a Friedel-Crafts acylation reaction followed by a bromination step. In this approach, 1-ethoxy-4-vinylbenzene is first acylated using an acyl chloride and a Lewis acid catalyst. The resulting product is then brominated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxy-4-vinylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen halides to form dihalo or haloalkane derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Addition: Bromine or hydrogen bromide in the presence of a solvent like carbon tetrachloride.

Major Products Formed

    Substitution: 2-Hydroxy-1-ethoxy-4-vinylbenzene or 2-Amino-1-ethoxy-4-vinylbenzene.

    Oxidation: 2-Bromo-1-ethoxy-4-formylbenzene or 2-Bromo-1-ethoxy-4-carboxybenzene.

    Addition: 2-Bromo-1-ethoxy-4-(1,2-dibromoethyl)benzene or 2-Bromo-1-ethoxy-4-(2-bromoethyl)benzene.

Scientific Research Applications

2-Bromo-1-ethoxy-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-vinylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom can be replaced by other electrophiles, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted product .

In addition, the vinyl group can participate in cycloaddition reactions, forming cyclic intermediates that can further react to produce various products. The ethoxy group can also influence the reactivity of the compound by donating electron density to the benzene ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

2-Bromo-1-ethoxy-4-vinylbenzene can be compared with other brominated benzene derivatives, such as:

    1-Bromo-4-vinylbenzene: Lacks the ethoxy group, resulting in different reactivity and applications.

    2-Bromo-1-methoxy-4-vinylbenzene: Contains a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.

    2-Chloro-1-ethoxy-4-vinylbenzene:

The presence of the ethoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-bromo-4-ethenyl-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMTPLSDIKYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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